- Bicyclo[2.2.2]octyltriazole inhibitors of 11β-hydroxysteroid dehydrogenase type 1. Pharmacological agents for the treatment of metabolic syndromeBioorganic & Medicinal Chemistry Letters, 2011, 21(8), 2568-2572,
Cas no 94994-25-9 (Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate)
El Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate es un compuesto orgánico bicíclico que combina un grupo formilo y un éster metílico en una estructura rígida de octano. Su arquitectura molecular única lo hace valioso en síntesis orgánica, especialmente como intermediario en la construcción de moléculas complejas. La presencia del grupo formilo permite reacciones de condensación y modificaciones posteriores, mientras que el éster metílico ofrece versatilidad en transformaciones como hidrólisis o reducción. Su estructura bicíclica proporciona rigidez estereoquímica, favoreciendo la obtención de productos con alta selectividad. Es útil en la preparación de ligandos, materiales funcionales y compuestos farmacéuticos, destacando por su reactividad controlada y estabilidad relativa.
![Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate structure](https://es.kuujia.com/scimg/cas/94994-25-9x500.png)
94994-25-9 structure
Nombre del producto:Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
Número CAS:94994-25-9
MF:C11H16O3
Megavatios:196.242943763733
MDL:MFCD23102903
CID:1028868
PubChem ID:11074324
Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate Propiedades químicas y físicas
Nombre e identificación
-
- Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
- 4-formyl-Bicyclo[2.2.2]octane-1-carboxylic acid methyl ester
- methyl 1-formylbicyclo[2.2.2]octane-4-carboxylate
- Bicyclo[2.2.2]octane-1-carboxylic acid, 4-formyl-, methyl ester
- KNSYWHCOJRHWRP-UHFFFAOYSA-N
- SB13993
- FCH1785611
- AK137203
- AX8258771
- 4-carbomethoxybicyclo[2.2.2]octane-1-carboxaldehyde
- Bicyclo[2.2.2]octane-1-carboxylicacid,4-formyl-,methylester
- Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate (ACI)
- DB-080161
- Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate (in cyclohexane (50% w/w))
- CS-0101289
- SY105722
- 94994-25-9
- EN300-198568
- AS-71542
- A1-01468
- O11939
- MFCD23102903
- DTXSID50454256
- AKOS022172186
- SCHEMBL1502404
- Methyl4-formylbicyclo[2.2.2]octane-1-carboxylate
-
- MDL: MFCD23102903
- Renchi: 1S/C11H16O3/c1-14-9(13)11-5-2-10(8-12,3-6-11)4-7-11/h8H,2-7H2,1H3
- Clave inchi: KNSYWHCOJRHWRP-UHFFFAOYSA-N
- Sonrisas: O=CC12CCC(CC1)(C(OC)=O)CC2
Atributos calculados
- Calidad precisa: 196.109944368g/mol
- Masa isotópica única: 196.109944368g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 14
- Cuenta de enlace giratorio: 3
- Complejidad: 245
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 43.4
- Xlogp3: 0.9
Propiedades experimentales
- Denso: 1.252
- Punto de ebullición: 261 ºC
- Punto de inflamación: 109 ºC
- Presión de vapor: 0.0±0.5 mmHg at 25°C
Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H315-H319-H335
- Declaración de advertencia: P261-P305+P351+P338
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:Inert atmosphere,Store in freezer, under -20°C
Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NW930-200mg |
Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate |
94994-25-9 | 95+% | 200mg |
1377.0CNY | 2021-07-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0966-5G |
methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate |
94994-25-9 | 97% | 5g |
¥ 7,682.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0966-250MG |
methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate |
94994-25-9 | 97% | 250MG |
¥ 1,023.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0966-25G |
methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate |
94994-25-9 | 97% | 25g |
¥ 24,327.00 | 2023-04-12 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F75240-1g |
Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate |
94994-25-9 | 98% | 1g |
¥5682.0 | 2023-09-07 | |
Chemenu | CM202742-250mg |
methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate |
94994-25-9 | 95% | 250mg |
$*** | 2023-05-29 | |
Enamine | EN300-198568-0.25g |
methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate |
94994-25-9 | 90% | 0.25g |
$1056.0 | 2023-09-16 | |
Chemenu | CM202742-1g |
methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate |
94994-25-9 | 95% | 1g |
$*** | 2023-05-29 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0966-10G |
methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate |
94994-25-9 | 97% | 10g |
¥ 12,804.00 | 2023-04-12 | |
Enamine | EN300-198568-0.5g |
methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate |
94994-25-9 | 90% | 0.5g |
$1664.0 | 2023-09-16 |
Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran
1.2 Reagents: N-methylmorpholine N-oxide Catalysts: TPAP Solvents: Dichloromethane
1.2 Reagents: N-methylmorpholine N-oxide Catalysts: TPAP Solvents: Dichloromethane
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: 2,4,6-Trimethylpyridine , Hydrogen Catalysts: Palladium , Barium sulfate Solvents: 2-Methyltetrahydrofuran ; 30 °C
Referencia
- Process preparation of xanthine-bicyclo[2.2.2]octanepropanoic acid derivative, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
Referencia
- Polar substituent effects on fluorine-19 chemical shifts of aryl and vinyl fluorides: a fluorine-19 nuclear magnetic resonance study of some 1,1-difluoro-2-(4-substituted-bicyclo[2.2.2]oct-1-yl)ethenesJournal of Organic Chemistry, 1985, 50(7), 1079-87,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dichloromethane ; 5 h, rt
Referencia
- Preparation of amide containing heterobicyclic metalloprotease inhibitors, United States, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 0 °C; 3 h, rt
Referencia
- Preparation of spiro azetidine isoxazole derivatives as sstr5 antagonists, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 30 min, 0 °C
Referencia
- Substituted amide compounds as farnesoid X receptor modulators and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ; -78 °C; -78 °C → rt; 1 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Referencia
- Substituted bicyclic compounds as farnesoid X receptor modulators and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
Referencia
- The synthesis of [2.2.2]bicyclooctane and [3.1.1]bicycloheptane based amino acids as constrained glutamate analogsTetrahedron Letters, 1999, 40(4), 781-784,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 12 h, 20 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
Referencia
- Monocarboxylic acid transporter 4 (mct4) modulators and uses thereof, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Dess-Martin periodinane Solvents: Tetrahydrofuran ; 0 °C; 3 h, 29 °C
1.2 Reagents: Sodium thiosulfate
1.2 Reagents: Sodium thiosulfate
Referencia
- Process for preparation of cyclopropylamine compound as lsd1 inhibitor and use thereof, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Dess-Martin periodinane Solvents: Chloroform ; cooled; 3 h, rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water
Referencia
- Preparation of pyridine compounds substituted with azoles, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Silica , Pyridinium chlorochromate Solvents: Dichloromethane ; 4 h, rt
Referencia
- An "ideal" bioisoster of the para-substituted phenyl ringChemRxiv, 2023, 1, 1-11,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Trichloroisocyanuric acid Catalysts: Tempo Solvents: Dichloromethane ; 0 °C; 5 h, rt
Referencia
- Preparation of benzazine heterocyclic compounds preventing, treating or alleviating RORγt-mediated diseases in patients, China, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 3 h, rt; rt → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
- Preparation of bridged bicyclic compounds as farnesoid X receptor modulators, United States, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 0 °C; 3 h, 0 °C → rt
Referencia
- Preparation of pyrazolopyrimidine derivative and its application in medicine, China, , ,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; overnight, rt; rt → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
- Novel substituted pyrazolopiperazines as casein kinase 1δ/ε inhibitors and their preparation, United States, , ,
Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate Raw materials
- 4-Chlorocarbonylbicyclo[2.2.2]octane-1-carboxylic acid methyl ester
- 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
- Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate Preparation Products
Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate Literatura relevante
-
Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
-
E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
94994-25-9 (Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate) Productos relacionados
- 2094-73-7(1-Adamantylcarboxylic Acid Ethyl Ester)
- 1459-95-6(Dimethyl adamantane-1,3-dicarboxylate)
- 711-01-3(1-Adamantanecarboxylic Acid Methyl Ester)
- 94-60-0(Dimethyl Cyclohexane-1,4-dicarboxylate(1,4-Cyclohexanedicarboxylic Dimethyl Ester))
- 29412-62-2(dimethyl cubane-1,4-dicarboxylate)
- 25550-51-0(Methylhexahydroisobenzofuran-1,3-Dione)
- 2177-77-7(Methyl 2-methylvalerate)
- 4630-82-4(Methyl cyclohexanecarboxylate)
- 1687-29-2(Dimethyl cis-1,2-Cyclohexanedicarboxylate)
- 32980-26-0(4-Methoxy-3,3-dimethyl-4-oxobutanoic acid)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:94994-25-9)Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate

Pureza:99%/99%
Cantidad:1g/5g
Precio ($):341.0/1192.0